molecular formula C19H19FN2O2S B11470128 1-(2-fluorobenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

1-(2-fluorobenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

Cat. No.: B11470128
M. Wt: 358.4 g/mol
InChI Key: PRJNONJBHFOEOK-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-1-[(2-FLUOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound that features a benzenesulfonyl group, a fluorophenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include benzenesulfonyl chloride and 2-fluorobenzyl bromide . The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-1-[(2-FLUOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-(BENZENESULFONYL)-1-[(2-FLUOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-1-[(2-FLUOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(BENZENESULFONYL)-1-[(2-FLUOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzenesulfonyl and fluorophenyl groups allows for diverse interactions and applications in various fields .

Properties

Molecular Formula

C19H19FN2O2S

Molecular Weight

358.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-[(2-fluorophenyl)methyl]-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C19H19FN2O2S/c1-13-14(2)22(12-15-8-6-7-11-17(15)20)19(21)18(13)25(23,24)16-9-4-3-5-10-16/h3-11H,12,21H2,1-2H3

InChI Key

PRJNONJBHFOEOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC3=CC=CC=C3F)C

Origin of Product

United States

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